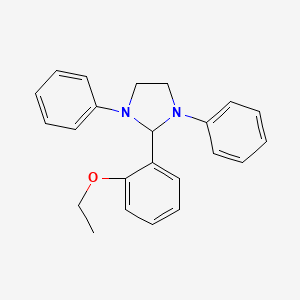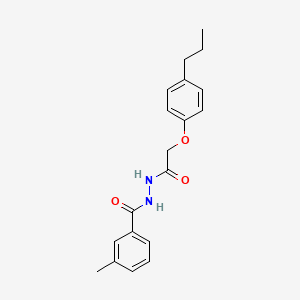
3-(2-((2-fluorophenyl)amino)thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2-fluorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona es un compuesto orgánico complejo que presenta un anillo de tiazol, un grupo fluorofenilo y una estructura de cromanoa. Este compuesto es de gran interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la química medicinal y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-((2-fluorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. El proceso a menudo incluye:
Formación del anillo de tiazol: Esto se puede lograr mediante la reacción de una fenilamina halogenada con una tioamida en condiciones básicas.
Unirse al grupo fluorofenilo: Este paso implica la sustitución nucleofílica de un átomo de flúor en un anillo fenilo.
Construcción de la estructura de cromanoa: Esto generalmente se hace a través de reacciones de ciclización que involucran grupos hidroxilo y carbonilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-((2-fluorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo.
Reducción: Los grupos carbonilo en la estructura de cromanoa se pueden reducir a grupos hidroxilo.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la sustitución del átomo de flúor podría dar como resultado una variedad de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
3-(2-((2-fluorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3-(2-((2-fluorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona implica su interacción con dianas moleculares específicas. El anillo de tiazol y el grupo fluorofenilo son cruciales para unirse a enzimas y receptores, lo que podría inhibir su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de la proliferación celular en las células cancerosas o la reducción de la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
- 2-((2-clorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona
- 2-((2-bromofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona
Singularidad
La presencia del átomo de flúor en 3-(2-((2-fluorofenil)amino)tiazol-4-il)-6-hexil-7-hidroxi-2H-croman-2-ona lo hace único en comparación con sus análogos clorados y bromados. Los átomos de flúor pueden alterar significativamente la lipofilia, la estabilidad metabólica y la afinidad de unión del compuesto a los objetivos biológicos, lo que podría mejorar su actividad biológica .
Propiedades
Fórmula molecular |
C24H23FN2O3S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-6-hexyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C24H23FN2O3S/c1-2-3-4-5-8-15-11-16-12-17(23(29)30-22(16)13-21(15)28)20-14-31-24(27-20)26-19-10-7-6-9-18(19)25/h6-7,9-14,28H,2-5,8H2,1H3,(H,26,27) |
Clave InChI |
FJDJEGLRYBZORJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)

![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)

![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)

![(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11690174.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)

![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)

